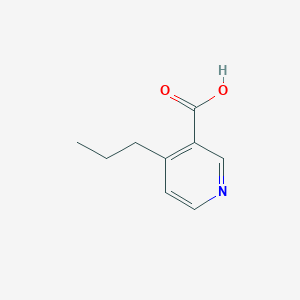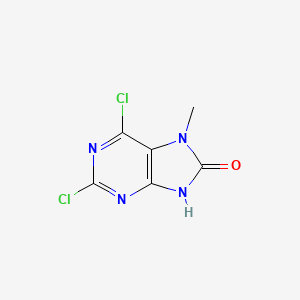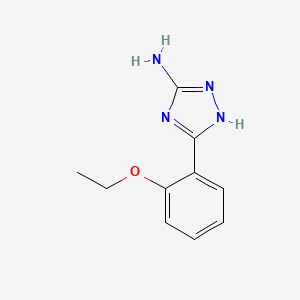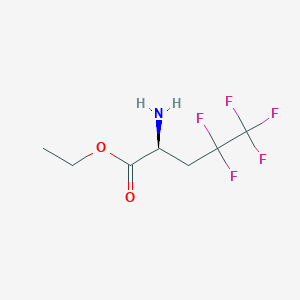![molecular formula C13H16N2O4 B13117635 D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- CAS No. 1279038-31-1](/img/structure/B13117635.png)
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-: is a derivative of D-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of D-Proline. It is often used in various chemical and biological research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- typically involves the protection of the amino group of D-Proline with a phenylmethoxycarbonyl group. This can be achieved through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study protein folding and stability. It serves as a model compound to understand the role of proline residues in protein structures and their impact on biological functions .
Medicine: In medicine, D-Proline derivatives are investigated for their potential therapeutic applications. They are studied for their ability to modulate enzyme activities and as potential inhibitors of specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for various industrial products .
Mécanisme D'action
The mechanism of action of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- D-Proline, 4-[[(tert-butoxycarbonyl)amino]-, (4R)-
- D-Proline, 4-[[(benzyloxycarbonyl)amino]-, (4R)-
Comparison: Compared to these similar compounds, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is unique due to its specific phenylmethoxycarbonyl group. This group provides distinct steric and electronic properties, which can influence the compound’s reactivity and binding affinity. These unique characteristics make it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
1279038-31-1 |
|---|---|
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m1/s1 |
Clé InChI |
VCZIKOUKWSDDIU-GHMZBOCLSA-N |
SMILES isomérique |
C1[C@H](CN[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)




![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)


![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
